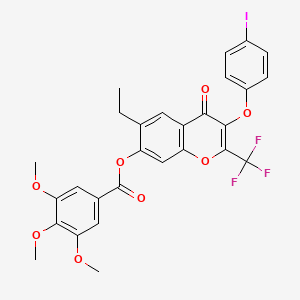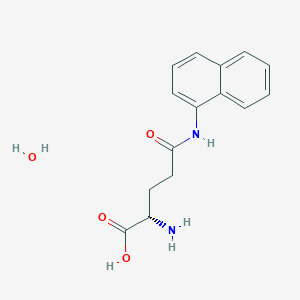
N'(1),N'(8)-Dibenzylideneoctanedihydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N’(1),N’(8)-Dibenzylideneoctanedihydrazide: is an organic compound characterized by the presence of two benzylidene groups attached to an octanedihydrazide backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N’(1),N’(8)-Dibenzylideneoctanedihydrazide typically involves the condensation reaction between octanedihydrazide and benzaldehyde. The reaction is usually carried out in an organic solvent such as ethanol or methanol, under reflux conditions. The general reaction scheme is as follows:
Condensation Reaction: Octanedihydrazide reacts with benzaldehyde in a 1:2 molar ratio.
Reaction Conditions: The mixture is heated under reflux for several hours, often in the presence of an acid catalyst like hydrochloric acid to facilitate the reaction.
Purification: The product is then purified by recrystallization from a suitable solvent.
Industrial Production Methods
In an industrial setting, the production of N’(1),N’(8)-Dibenzylideneoctanedihydrazide may involve continuous flow reactors to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is common. Solvent recovery and recycling are also implemented to minimize waste and reduce costs.
Analyse Chemischer Reaktionen
Types of Reactions
N’(1),N’(8)-Dibenzylideneoctanedihydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield hydrazine derivatives.
Substitution: The benzylidene groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Substitution reactions often require catalysts like palladium on carbon (Pd/C) and specific conditions such as elevated temperatures or pressures.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzaldehyde derivatives, while reduction can produce hydrazine compounds.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, N’(1),N’(8)-Dibenzylideneoctanedihydrazide is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a biochemical probe. Its ability to interact with various biomolecules makes it a candidate for investigating biological pathways and mechanisms.
Medicine
In medicinal chemistry, N’(1),N’(8)-Dibenzylideneoctanedihydrazide is explored for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases.
Industry
In the industrial sector, this compound is used in the production of polymers and other materials. Its structural properties contribute to the development of materials with desirable mechanical and chemical characteristics.
Wirkmechanismus
The mechanism of action of N’(1),N’(8)-Dibenzylideneoctanedihydrazide involves its interaction with molecular targets such as enzymes and receptors. The compound can form stable complexes with these targets, modulating their activity and leading to various biological effects. The pathways involved often include signal transduction and metabolic processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N,N’-Dibenzylideneethylenediamine
- N,N’-Dibenzylidenebutanedihydrazide
- N,N’-Dibenzylidenesuccinicdihydrazide
Uniqueness
Compared to similar compounds, N’(1),N’(8)-Dibenzylideneoctanedihydrazide stands out due to its longer aliphatic chain, which can influence its physical and chemical properties
Eigenschaften
CAS-Nummer |
303065-54-5 |
|---|---|
Molekularformel |
C22H26N4O2 |
Molekulargewicht |
378.5 g/mol |
IUPAC-Name |
N,N'-bis[(E)-benzylideneamino]octanediamide |
InChI |
InChI=1S/C22H26N4O2/c27-21(25-23-17-19-11-5-3-6-12-19)15-9-1-2-10-16-22(28)26-24-18-20-13-7-4-8-14-20/h3-8,11-14,17-18H,1-2,9-10,15-16H2,(H,25,27)(H,26,28)/b23-17+,24-18+ |
InChI-Schlüssel |
LDWMFPRPPWASFX-GJHDBBOXSA-N |
Isomerische SMILES |
C1=CC=C(C=C1)/C=N/NC(=O)CCCCCCC(=O)N/N=C/C2=CC=CC=C2 |
Kanonische SMILES |
C1=CC=C(C=C1)C=NNC(=O)CCCCCCC(=O)NN=CC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


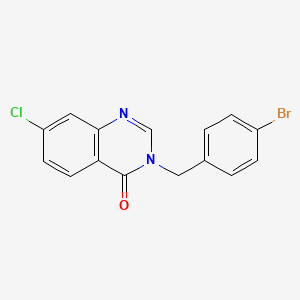

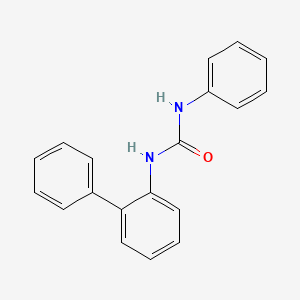
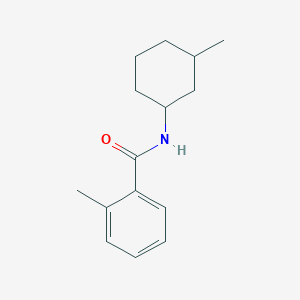

![3,6-dichloro-4-methyl-2-oxo-2H-chromen-7-yl (2S)-2-[(tert-butoxycarbonyl)amino]propanoate](/img/structure/B11993977.png)
![9-Bromo-5-isopropyl-2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11993990.png)
![disodium 3-amino-4-((E)-{4'-[(E)-(4-{[(4-methylphenyl)sulfonyl]oxy}phenyl)diazenyl][1,1'-biphenyl]-4-yl}diazenyl)-2,7-naphthalenedisulfonate](/img/structure/B11994001.png)

![N'-[(E)-(4-isopropylphenyl)methylidene]-2-phenyl-4-quinolinecarbohydrazide](/img/structure/B11994015.png)
![2,4-dichloro-6-{(E)-[(2-hydroxy-4-nitrophenyl)imino]methyl}phenol](/img/structure/B11994020.png)
![7,9-Dichloro-2-(4-methoxyphenyl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,1'-cyclohexane]](/img/structure/B11994021.png)
